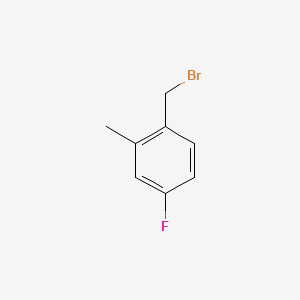

4-Fluoro-2-methylbenzyl bromide

Description

The exact mass of the compound 1-(Bromomethyl)-4-fluoro-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKPIAWEPVZDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395669 | |

| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862539-91-1 | |

| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 862539-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-2-methylbenzyl bromide (CAS No. 862539-91-1), a key intermediate in pharmaceutical research and development.

Core Chemical Properties

This compound, with the molecular formula C₈H₈BrF, is a substituted aromatic halide.[1] Its structure incorporates a fluorine atom and a methyl group on the benzene ring, features that are often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 862539-91-1 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Boiling Point | 221 °C (Predicted) | |

| Density | 1.456 g/cm³ (Predicted) | |

| Purity | ≥99% | |

| Appearance | Not specified | |

| Solubility | Insoluble in water (Inferred from isomer data) | [2] |

Synthesis and Reactivity

A patent for the synthesis of a potential precursor, 4-fluoro-2-methylbenzoic acid, from m-fluorotoluene and trichloroacetyl chloride has been described, which could subsequently be reduced and brominated to yield the target compound.[3]

The primary reactive site of this compound is the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.[4][5][6][7][8]

Applications in Drug Discovery and Development

This compound is classified as a pharmaceutical intermediate, indicating its role as a key starting material or building block in the synthesis of active pharmaceutical ingredients (APIs). While specific examples of its direct use in the synthesis of named drug candidates were not identified in the available search results, its structural motifs are prevalent in various classes of therapeutic agents, particularly in the development of kinase and PARP inhibitors.

Role in Kinase Inhibitor Synthesis

Fluorinated aromatic compounds are of significant interest in the design of kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity.[9][10][11][12][13] The overall workflow for synthesizing such inhibitors often involves the coupling of a core heterocyclic scaffold with various substituted side chains, a role for which this compound is well-suited.

Diagram 1: Generalized Kinase Inhibitor Synthesis Workflow

References

- 1. This compound | 862539-91-1 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway for its synthesis is detailed, including reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathway: Wohl-Ziegler Bromination

The synthesis of this compound is most effectively achieved through the Wohl-Ziegler reaction. This method involves the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methyltoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2][3] The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.[1]

The reaction proceeds via a free-radical chain mechanism. The initiator, upon heating or irradiation, generates free radicals which then abstract a bromine radical from NBS. This bromine radical subsequently abstracts a hydrogen atom from the methyl group of 4-fluoro-2-methyltoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either NBS or a low concentration of molecular bromine generated in situ) to yield the desired this compound and a new radical to continue the chain reaction.[4]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Wohl-Ziegler bromination.

Materials:

-

4-Fluoro-2-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on top of the solvent.[1] The reaction time can vary but is typically in the range of 2 to 8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic by-products, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzylic bromides via the Wohl-Ziegler reaction. Specific yields for this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Value/Range | Notes |

| Molar Ratio (Substrate:NBS) | 1 : 1.05-1.2 | A slight excess of NBS is typically used to ensure complete conversion of the starting material. |

| Initiator Loading (mol%) | 1-5 mol% | Relative to the limiting reagent. |

| Reaction Temperature | Reflux temperature of the solvent | For CCl₄, this is approximately 77°C. |

| Reaction Time | 2 - 8 hours | Monitoring by TLC or GC is recommended for optimization. |

| Typical Yield | 70 - 90% | Yields are highly dependent on the specific substrate and reaction conditions. |

Visualizing the Synthesis Pathway and Workflow

To better illustrate the process, the following diagrams outline the chemical transformation and the experimental workflow.

Caption: Chemical transformation from 4-Fluoro-2-methyltoluene to this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide

Introduction

4-Fluoro-2-methylbenzyl bromide (CAS No: 862539-91-1, Molecular Formula: C₈H₈BrF) is a substituted aromatic halogen compound utilized as an intermediate in the synthesis of various chemical entities, particularly in the fields of pharmaceuticals and materials science.[1][2][3] A thorough understanding of its structural and electronic properties is crucial for its application, and this is primarily achieved through spectroscopic analysis. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The solvent is typically deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.25 | dd | J_HH ≈ 8.5, J_HF ≈ 5.5 | 1H | Ar-H (H-6) |

| ~ 6.95 | dd | J_HH ≈ 8.5, J_HF ≈ 9.0 | 1H | Ar-H (H-5) |

| ~ 6.85 | ddd | J_HH ≈ 8.5, 2.5, J_HF ≈ 2.5 | 1H | Ar-H (H-3) |

| ~ 4.45 | s | - | 2H | -CH₂Br |

| ~ 2.30 | s | - | 3H | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Significant carbon-fluorine coupling (J_CF) is expected for the aromatic carbons.

| Chemical Shift (δ, ppm) | Coupling Constant (J_CF, Hz) | Assignment |

| ~ 161.5 | d, ¹J_CF ≈ 245 | C -F (C-4) |

| ~ 139.0 | d, ³J_CF ≈ 3.0 | C -CH₃ (C-2) |

| ~ 134.0 | d, ⁴J_CF ≈ 3.5 | C -CH₂Br (C-1) |

| ~ 131.0 | d, ³J_CF ≈ 8.0 | C -H (C-6) |

| ~ 116.5 | d, ²J_CF ≈ 21.0 | C -H (C-5) |

| ~ 114.0 | d, ²J_CF ≈ 22.0 | C -H (C-3) |

| ~ 32.0 | s | -C H₂Br |

| ~ 18.5 | s | -C H₃ |

Note: The assignments are based on substituent effects and data from similar compounds.[5][6] The d denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Collect 16-32 scans with a relaxation delay of 1-2 seconds between scans.[7]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| ~ 1610, 1500 | Strong, Medium | Aromatic C=C Ring Stretch |

| ~ 1250 | Strong | Aryl C-F Stretch |

| ~ 1220 | Strong | -CH₂-Br Wagging/Scissoring |

| ~ 690 | Strong | C-Br Stretch |

Note: The spectrum can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[8][9]

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).[9]

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted MS Data (Electron Ionization)

Electron Ionization (EI) is a common technique for volatile compounds like benzyl bromides.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 202 / 204 | High | [M]⁺∙ (Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes) |

| 123 | Very High | [M-Br]⁺ (Loss of bromine radical, forming the stable 4-fluoro-2-methylbenzyl cation) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion, a common fragment in benzyl compounds) |

Note: The molecular weight of C₈H₈⁷⁹BrF is 201.98 g/mol , and for C₈H₈⁸¹BrF it is 203.98 g/mol .

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like dichloromethane or methanol, into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The data system will display the spectrum and a table of peaks and their relative intensities.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. 862539-91-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 862539-91-1 [sigmaaldrich.cn]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylbenzyl bromide(89-92-9) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum [chemicalbook.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl bromide

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in pharmaceutical and chemical research. The document details its chemical identifiers, physicochemical properties, a plausible synthesis protocol, and potential applications in drug discovery, with a focus on its role as a versatile building block.

Core Identifiers and Physicochemical Properties

This compound is a substituted aromatic halide. Its core chemical and physical properties are summarized below, providing essential information for researchers and chemists.

| Identifier | Value |

| CAS Number | 862539-91-1 |

| IUPAC Name | 1-(bromomethyl)-4-fluoro-2-methylbenzene |

| Synonyms | This compound, 2-Methyl-4-fluorobenzyl bromide |

| Chemical Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| SMILES String | CC1=CC(F)=CC=C1CBr |

| Appearance | Clear, faint yellow/green liquid |

| Boiling Point | 221 °C |

| Density | 1.456 g/cm³ |

| Refractive Index | 1.5495 |

| Solubility | Insoluble in water |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Synthesis Protocol

The synthesis of this compound can be achieved through the bromination of 4-fluoro-2-methyltoluene. The following protocol is a representative method that can be adapted for this synthesis.

Materials:

-

4-Fluoro-2-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a similar non-polar solvent

-

Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methyltoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. The reaction is typically monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Experimental Data

A variety of analytical techniques are used to confirm the identity and purity of this compound. While raw spectral data is not publicly available, chemical suppliers indicate the availability of the following analytical data upon request[1]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and purity.

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-fluoro-2-methylbenzyl moiety into various molecules. Its utility is highlighted in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

While specific signaling pathway involvement for this compound is not extensively documented, its structural analog, 2-Fluoro-4-methylbenzyl bromide, is used in the synthesis of potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and as a reagent in the preparation of angiogenesis inhibitors for cancer treatment[2]. This suggests that this compound could serve as a key intermediate for developing novel therapeutics targeting similar pathways.

Below is a conceptual workflow illustrating the potential use of this compound in the synthesis of a theoretical inhibitor targeting a generic kinase signaling pathway.

Caption: Synthetic workflow for a theoretical kinase inhibitor.

The following diagram illustrates a simplified, hypothetical signaling pathway where a downstream effector is inhibited by a compound synthesized using this compound as a starting material.

Caption: Inhibition of a kinase signaling pathway.

References

Technical Guide: Physicochemical and Synthetic Aspects of 4-Fluoro-2-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a concise overview of the available physical properties of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related isomers and analogs to provide a comparative context. Furthermore, a detailed, plausible synthetic protocol for its preparation via a well-established chemical transformation is presented, accompanied by a logical workflow diagram.

Physical Properties

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Pressure (Torr) |

| This compound | 862539-91-1 | C₈H₈BrF | Data not available | Data not available | - |

| 2-Fluoro-4-methylbenzyl bromide | 118745-63-4 | C₈H₈BrF | Data not available | 97 - 101 | 15 |

| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | 33.0 - 39.0 | Data not available | - |

Table 1: Physical Properties of this compound and Related Compounds.

Synthetic Protocol: Plausible Route via Wohl-Ziegler Bromination

The synthesis of this compound can be logically achieved through the benzylic bromination of 4-fluoro-2-methyltoluene. A standard and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reaction:

4-Fluoro-2-methyltoluene → this compound

Reagents and Materials:

-

4-Fluoro-2-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, trifluorotoluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Apparatus for filtration (e.g., Buchner funnel)

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Standard glassware for workup

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: To this solution, add a stoichiometric equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction can be initiated by the application of heat or by irradiation with a UV lamp, which facilitates the homolytic cleavage of the initiator.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the consumption of NBS, which is denser than CCl₄ and will be consumed, while the by-product, succinimide, is less dense and will float on the surface of the solvent upon completion.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide by-product is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation or recrystallization, if applicable, to yield the final product.

Logical Synthesis Workflow

The following diagram illustrates the logical progression from a common starting material to the target compound, this compound.

Caption: Plausible synthetic pathway to this compound.

Solubility Profile of 4-Fluoro-2-methylbenzyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its efficacy in synthetic routes is often dictated by its solubility in organic solvents, which influences reaction kinetics, purification, and overall yield. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents its key physicochemical properties.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 862539-91-1 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1][2] |

| Appearance | Not explicitly stated for the target compound, but related benzyl bromides are typically colorless to pale yellow liquids. | |

| Purity | 97% | [1] |

Solubility Data

| Solvent | 2-Fluoro-4-methylbenzyl bromide (CAS: 118745-63-4) | Notes and Inferences for this compound |

| Water | Insoluble[2][3][4] | Expected to be insoluble due to the hydrophobic nature of the benzene ring and the halogen substituents. |

| Chloroform | Slightly Soluble[3][5] | Likely to be soluble in chlorinated solvents. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][5] | Expected to be soluble in polar aprotic solvents. |

| Methanol | Slightly Soluble[3][5] | Expected to be soluble in polar protic solvents. |

Given the structural similarities, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as ethers (e.g., THF), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), and will be poorly soluble in water.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Micropipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once all the solvent has evaporated, transfer the dish or vial to a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on the analytical balance.

-

3. Calculation of Solubility:

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

4. Data Presentation and Validation:

-

The experiment should be repeated at least three times to ensure reproducibility.

-

The results should be reported as the mean solubility ± standard deviation.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and a common application of this compound, the following diagrams are provided.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-2-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Fluoro-2-methylbenzyl bromide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related molecules and employs theoretical principles to predict its structural characteristics. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a detailed understanding of the molecule's stereochemistry, which is crucial for its reactivity and biological interactions.

Introduction

This compound, with the chemical formula C₈H₈BrF, is a substituted aromatic halogen compound.[1][2] Its structural features, including the presence of a fluorine atom and a methyl group on the benzene ring, as well as a bromomethyl substituent, make it a versatile building block in organic synthesis. The spatial arrangement of these functional groups significantly influences the molecule's chemical and physical properties, including its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets. A thorough understanding of its molecular structure and conformational preferences is therefore essential for its effective application in research and development.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. A bromomethyl group is attached to C1, a methyl group to C2, and a fluorine atom to C4.

Predicted Molecular Geometry

While a definitive crystal structure of this compound is not publicly available, its geometric parameters can be estimated based on data from related compounds and computational chemistry principles. The benzene ring is expected to be nearly planar, with minor deviations due to the steric and electronic effects of the substituents.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.39 - 1.40 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-F | ~1.35 |

| C-C (methyl) | ~1.51 |

| C-H (methyl) | 1.09 - 1.10 |

| C-C (benzylic) | ~1.50 |

| C-H (benzylic) | 1.09 - 1.10 |

| C-Br | ~1.94 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-H (aromatic) | 119 - 121 |

| C-C-F | ~118 |

| C-C-CH₃ | ~121 |

| H-C-H (methyl) | ~109.5 |

| C-C-CH₂Br | ~120 |

| H-C-H (benzylic) | ~109.5 |

| C-C-Br | ~110 |

Molecular Conformation

The conformation of this compound is primarily defined by the rotation of the bromomethyl group around the C(aromatic)-C(benzylic) bond. Studies on benzyl bromide and its derivatives suggest that the most stable conformation is one where the C-Br bond is oriented perpendicular to the plane of the benzene ring. This preference is attributed to the minimization of steric hindrance between the bromine atom and the ortho-substituent (in this case, the methyl group) and the hydrogen atom on the other ortho-position.

The presence of the methyl group at the 2-position is expected to create a significant steric barrier, further favoring a conformation where the bulky bromine atom is directed away from it. The rotational barrier for the C-C bond connecting the bromomethyl group to the phenyl ring in benzyl bromide has been estimated to be around 3.1 kcal/mol.

Spectroscopic Data

While detailed spectral analyses for this compound are not widely published, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) and other spectroscopic data.[2] Based on the structure, the following spectral features can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons. The aromatic protons will likely appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The benzylic protons (CH₂Br) would typically appear as a singlet, while the methyl protons (CH₃) would also be a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine and bromine atoms and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.

Experimental Protocols for Structural Determination

The definitive determination of the molecular structure and conformation of this compound would require experimental techniques such as single-crystal X-ray diffraction or gas-phase electron diffraction.

Single-Crystal X-ray Diffraction

This technique provides precise measurements of bond lengths, bond angles, and the arrangement of molecules in a crystal lattice.

Methodology:

-

Crystal Growth: Single crystals of this compound would need to be grown, for example, by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in a crystal.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Diffraction: The gas molecules are intersected by a high-energy beam of electrons. The scattered electrons produce a diffraction pattern of concentric rings.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule, from which the molecular geometry can be deduced.

Conclusion

This technical guide has provided a detailed overview of the anticipated molecular structure and conformation of this compound based on available data for analogous compounds and theoretical considerations. While direct experimental determination of its structure is pending, the information presented herein offers a solid foundation for researchers working with this compound. The predicted geometry and conformational preferences are critical for understanding its reactivity and for the rational design of synthetic pathways and potential drug candidates. Further experimental and computational studies are encouraged to provide a more definitive characterization of this important synthetic intermediate.

References

Reactivity Profile of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactivity profile of 4-Fluoro-2-methylbenzyl bromide (FMBB), a substituted aromatic halide of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document extrapolates its reactivity based on the well-established chemical behavior of substituted benzyl bromides. The guide covers key reaction classes including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents. Detailed, generalized experimental protocols are provided for these transformations, alongside tables of representative quantitative data from analogous reactions to serve as a practical reference for laboratory work. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, with the CAS Number 862539-91-1, is a benzylic halide that holds potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, influences the reactivity of the benzylic bromide moiety. The fluorine atom, being highly electronegative, exerts a significant inductive effect, while the methyl group has an activating, electron-donating effect. The interplay of these electronic factors, along with steric considerations, dictates the compound's reactivity in various organic transformations.

This guide aims to provide a predictive yet thorough examination of FMBB's reactivity profile to assist researchers in designing synthetic routes and planning experiments.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 862539-91-1 | |

| Molecular Formula | C₈H₈BrF | |

| Molecular Weight | 203.05 g/mol | |

| Purity | Typically ≥97% | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation |

Core Reactivity Profile

The primary site of reactivity in this compound is the carbon-bromine bond of the benzylic methylene group. This bond is susceptible to cleavage, allowing the molecule to participate in a variety of reactions.

Nucleophilic Substitution Reactions

Benzylic bromides are excellent substrates for nucleophilic substitution reactions, proceeding through either an S_N1 or S_N2 mechanism depending on the reaction conditions and the nucleophile. The benzylic carbocation intermediate in an S_N1 pathway is stabilized by resonance with the aromatic ring.

Common nucleophiles that are expected to react with FMBB include:

-

Hydroxide and alkoxides to form alcohols and ethers.

-

Cyanide to form nitriles.

-

Amines to form substituted benzylamines.

-

Thiolates to form thioethers.

Generalized Experimental Protocol for Nucleophilic Substitution:

A general procedure for the reaction of a benzyl bromide with a nucleophile is as follows:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or acetone) is added the nucleophile (1.0-1.2 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

A recent study on the nucleophilic fluorine substitution of various α-carbonyl benzyl bromides using Et₃N·3HF provides insight into the conditions that could be adapted for FMBB.[1][2][3]

Workflow for a Typical Nucleophilic Substitution Reaction:

References

- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Strategic Application of 4-Fluoro-2-methylbenzyl bromide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated building blocks has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, 4-Fluoro-2-methylbenzyl bromide has emerged as a versatile and valuable reagent. Its unique structural features—a fluorinated benzene ring combined with a reactive benzyl bromide moiety—offer medicinal chemists a powerful tool for synthesizing novel bioactive molecules with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapies.

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its biological activity.[1] The high electronegativity of the fluorine atom can alter the electronic properties of a molecule, leading to enhanced binding affinity with its biological target.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of a drug, prolonging its half-life in the body.[1] The 4-fluoro substitution pattern, as seen in this compound, is a common strategy to leverage these benefits.

This compound as a Synthetic Intermediate

This compound serves as a key electrophile in a variety of chemical transformations, most notably in N-alkylation reactions. This reactivity allows for the facile introduction of the 4-fluoro-2-methylbenzyl group onto nitrogen-containing heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development.[2] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the introduction of specific structural motifs can enhance this interaction.

The 4-fluoro-2-methylbenzyl moiety can be incorporated into kinase inhibitor scaffolds to improve their pharmacological properties. For instance, in the synthesis of pyrazole-based kinase inhibitors, this compound can be used to alkylate the pyrazole nitrogen, a common strategy in the development of this class of compounds.[3]

Case Study: Synthesis of a Pyrazole-Based Kinase Inhibitor

While specific examples detailing the use of this compound are often found within broader patent literature, a general synthetic approach for creating N-benzylated pyrazole kinase inhibitors can be extrapolated. The following sections provide a representative experimental protocol and hypothetical biological data for such a compound.

Experimental Protocol: Synthesis of a N-(4-fluoro-2-methylbenzyl)pyrazole Derivative

Objective: To synthesize a potential kinase inhibitor by N-alkylation of a pyrazole core with this compound.

Materials:

-

4-Amino-3-phenyl-1H-pyrazole

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-amino-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Alkylation: Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-(4-fluoro-2-methylbenzyl)-3-phenyl-1H-pyrazol-4-amine.

Workflow Diagram:

Hypothetical Biological Activity Data

The synthesized compound could then be evaluated for its inhibitory activity against a panel of protein kinases. The results are often presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Kinase | IC₅₀ (nM) |

| N-(4-fluoro-2-methylbenzyl)-3-phenyl-1H-pyrazol-4-amine | Kinase A | 50 |

| N-(4-fluoro-2-methylbenzyl)-3-phenyl-1H-pyrazol-4-amine | Kinase B | 250 |

| N-(4-fluoro-2-methylbenzyl)-3-phenyl-1H-pyrazol-4-amine | Kinase C | >1000 |

| Reference Inhibitor | Kinase A | 10 |

This data is hypothetical and for illustrative purposes only.

Signaling Pathway Modulation

Kinase inhibitors exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease. For instance, a kinase inhibitor targeting a key enzyme in a cancer-related pathway can block downstream signaling events that promote cell proliferation and survival.

Illustrative Signaling Pathway:

In this hypothetical pathway, the synthesized N-(4-fluoro-2-methylbenzyl)-pyrazole derivative acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This mechanism of action is characteristic of many targeted cancer therapies.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active molecules stems from the advantageous properties conferred by the fluorinated benzyl moiety. The ability to readily incorporate this group into various heterocyclic scaffolds provides a powerful strategy for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Further exploration of this reagent in drug discovery programs is warranted to unlock its full potential in the development of next-generation medicines.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Fluoro-2-methylbenzyl Bromide and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated benzyl moieties, particularly fluorinated benzyl bromides, serve as critical reactive intermediates for introducing these desirable properties. This technical guide provides a comprehensive review of 4-Fluoro-2-methylbenzyl bromide and its structural analogs. It details their synthesis via various benzylic bromination methods, presents their physicochemical properties, and explores their application as key building blocks in the development of novel therapeutic agents, including enzyme inhibitors for oncology and other diseases. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support further research and application.

Introduction: The Role of Fluorinated Benzyl Halides in Medicinal Chemistry

Fluorine has become a cornerstone in modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The substitution of hydrogen with fluorine can block metabolic oxidation, alter acidity (pKa), and modulate conformation, often leading to improved drug efficacy and safety.

Benzyl bromides are versatile reagents in organic synthesis, acting as effective electrophiles for the alkylation of a wide range of nucleophiles. The combination of a fluorine substituent and a reactive bromomethyl group on a toluene scaffold, as seen in this compound and its analogs, creates a powerful building block. These intermediates are frequently employed in the synthesis of complex molecules targeting various biological pathways, making them highly valuable in the pharmaceutical industry. For instance, compounds like 2-Fluoro-4-methylbenzyl bromide are used in the synthesis of tetrahydrocarboline derivatives that inhibit ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and in the preparation of benzamide derivatives as angiogenesis inhibitors for cancer treatment[1].

Physicochemical Properties and Analogs

This compound is part of a larger class of substituted benzyl bromides used in synthesis. The specific positioning of the fluoro and methyl groups influences the reactivity and steric profile of the molecule. A summary of the properties for the parent compound and several key analogs is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | 862539-91-1 | C₈H₈BrF | 203.05 | Pharmaceutical Intermediate |

| 2-Fluoro-4-methylbenzyl bromide | 118745-63-4 | C₈H₈BrF | 203.05 | Synthesis of ENPP2 and angiogenesis inhibitors[1][2][3] |

| 3-Fluoro-4-methylbenzyl bromide | 145075-44-1 | C₈H₈BrF | 203.05 | Medicinal chemistry building block[4] |

| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.02 | General synthetic reagent[5][6] |

| 4-Chloro-2-fluorobenzyl bromide | 71916-82-0 | C₇H₅BrClF | 223.47 | Intermediate for therapeutic agents[7] |

| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | 267.92 | Organic synthesis intermediate[8] |

Synthesis of this compound and Analogs

The primary method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. This can be achieved using various brominating agents and initiation methods.

The general process involves the activation of a brominating agent to generate a bromine radical, which then propagates a chain reaction at the benzylic position of the fluorotoluene precursor.

Caption: General synthesis workflow for fluoro-methylbenzyl bromides.

Protocol 1: Benzylic Bromination using N-Bromosuccinimide (NBS) in Continuous Flow

This modern protocol, adapted from Cantillo et al., utilizes a light-induced reaction in a continuous flow system, avoiding hazardous chlorinated solvents and offering high scalability and efficiency.[9]

-

Materials:

-

Substituted Toluene (e.g., 4-Fluoro-2-methyltoluene)

-

N-Bromosuccinimide (NBS, 1.05 equivalents)

-

Acetonitrile (Solvent)

-

Compact Fluorescent Lamp (CFL) for light initiation

-

Fluorinated ethylene polymer (FEP) tubing reactor

-

HPLC pump and back-pressure regulator

-

-

Procedure:

-

Prepare a solution of the substituted toluene and NBS in acetonitrile.

-

Set up the FEP tubing reactor, coiling it around the CFL light source.

-

Pump the reaction mixture through the FEP tubing at a defined flow rate to control the residence time.

-

Maintain the reactor at a specific temperature (e.g., 60-80 °C) to optimize selectivity and reaction rate.

-

Collect the output from the reactor.

-

The solvent is typically removed under reduced pressure.

-

The crude product is purified via flash chromatography or other suitable methods to yield the pure benzyl bromide.

-

Protocol 2: Lewis Acid-Catalyzed Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol, based on the work of Shibatomi et al., uses a Lewis acid catalyst at room temperature, providing an alternative to light-induced methods.[10]

-

Materials:

-

Aromatic Substrate (e.g., 4-Fluoro-2-methyltoluene, 0.5 mmol)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol, 0.5 equiv.)

-

Zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 10 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether

-

-

Procedure:

-

In a flame-dried flask under an argon atmosphere, dissolve the aromatic substrate (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL).[10]

-

Add Zirconium(IV) chloride (0.05 mmol) to the solution.[10]

-

Stir the reaction mixture at room temperature for the required time (e.g., 2 hours), monitoring progress by TLC or GC.[10]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[10]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Method | Brominating Agent | Conditions | Advantages | Disadvantages | Reference |

| Wohl-Ziegler | N-Bromosuccinimide (NBS) | CCl₄, Radical Initiator (AIBN) or Light | Well-established, effective for many substrates. | Uses toxic/restricted solvents (CCl₄), requires initiator.[11] | [11] |

| Continuous Flow | N-Bromosuccinimide (NBS) | Acetonitrile, Visible Light | Scalable, safe (no CCl₄), high yield, efficient.[9] | Requires specialized flow reactor setup. | [9] |

| Lewis Acid Catalysis | DBDMH | ZrCl₄, CH₂Cl₂, Room Temp. | Mild conditions, no light required. | Catalyst may require removal; yields vary with substrate.[10] | [10] |

| Direct Bromination | Molecular Bromine (Br₂) | Elevated Temp. (150-200°C) | Useful for deactivated toluenes.[12] | HBr byproduct, potential for ring bromination, harsh conditions.[13] | [12][13] |

Applications in Drug Development

This compound and its analogs are not typically final drug products but are crucial intermediates. Their primary role is to attach the fluoro-methylbenzyl moiety to a larger, more complex molecular scaffold via nucleophilic substitution at the benzylic carbon.

The diagram below illustrates the fundamental reaction where the benzyl bromide acts as an electrophile to alkylate a nucleophilic group (like an amine or alcohol) on a core molecule, a common step in building a potential drug candidate.

Caption: Role of this compound in synthesis.

Derivatives synthesized using these building blocks have shown activity against a range of important biological targets in drug discovery.

| Benzyl Bromide Analog Used | Therapeutic Area | Biological Target/Application | Reference |

| 2-Fluoro-4-methylbenzyl bromide | Oncology | Angiogenesis Inhibitors, ENPP2 Inhibitors | [1] |

| 2/3-Fluorobenzyl bromide | Neurology | Propanamide derivatives for CNS disorders | [14] |

| Various fluorobenzyl bromides | Metabolic Disease | Stearoyl-CoA desaturase 1 (SCD1) Inhibitors | [15] |

| Various fluorobenzyl bromides | Oncology | Protein Kinase Inhibitors (e.g., MEK) | [16] |

Many kinase inhibitors are developed for cancer therapy. The fluorobenzyl moiety can be incorporated into these inhibitors to improve their binding and pharmacokinetic properties. The diagram below shows a simplified receptor tyrosine kinase (RTK) pathway, which is often targeted by such drugs. Compounds derived from fluorobenzyl bromides would act to block the activity of kinases like MEK within this cascade.

Caption: Inhibition point in a generic kinase signaling pathway.

Quantitative Biological Activity Data

While this compound itself is not biologically active, the final compounds synthesized from it are. The literature contains examples of potent enzyme inhibitors derived from similar scaffolds. For instance, a study on 1,2,4-triazole derivatives identified compounds with significant inhibitory activity against various enzymes. Although not direct analogs, this data illustrates the potency that can be achieved.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Notes | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | 3-methyl phenyl substituted derivative | [17] |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | 4-methyl phenyl substituted derivative | [17] |

| 12d | α-glucosidase | 36.74 ± 1.24 | 3-methyl phenyl substituted derivative | [17] |

| 12n | α-glucosidase | Most Active | 2-ethyl-6-methyl phenyl derivative | [17] |

Note: The compounds listed are from a study on azinane triazoles and are presented to exemplify the inhibitory potential of complex molecules that can be synthesized using diverse chemical building blocks.

Safety and Handling

Benzyl bromides are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. These compounds are incompatible with strong oxidizing agents and bases[3]. They can cause severe skin burns and eye damage[6].

Conclusion

This compound and its analogs are indispensable tools in the arsenal of the medicinal chemist. Their utility stems from the combination of a synthetically versatile benzyl bromide handle and the beneficial electronic properties of the fluorine substituent. The availability of robust and scalable synthetic methods, including modern continuous flow processes, ensures their accessibility for drug discovery programs. As demonstrated, these building blocks have been successfully incorporated into a variety of biologically active compounds targeting enzymes and signaling pathways implicated in cancer, metabolic disorders, and neurological diseases. Future research will undoubtedly continue to leverage these and other novel fluorinated intermediates to design the next generation of therapeutic agents.

References

- 1. usbio.net [usbio.net]

- 2. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 3. fishersci.pt [fishersci.pt]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 459-46-1|4-Fluorobenzyl bromide|BLD Pharm [bldpharm.com]

- 6. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-2-fluorobenzyl bromide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 13. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 14. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 4-Fluoro-2-methylbenzyl bromide (CAS No. 862539-91-1). Due to its hazardous properties, strict adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is a corrosive lachrymator, demanding careful and informed management in all research and development settings.

Chemical Identification and Physical Properties

This compound, with the molecular formula C₈H₈BrF, is a substituted aromatic halide. Understanding its physical characteristics is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 862539-91-1 | Multiple Suppliers |

| Molecular Formula | C₈H₈BrF | Multiple Suppliers |

| Molecular Weight | 203.05 g/mol | Multiple Suppliers |

| Boiling Point | 221.4 °C at 760 mmHg | [1] |

| Density | 1.456 g/cm³ | [1] |

| Flash Point | 90.5 °C | [1] |

| Refractive Index | 1.539 | [1] |

| Physical Form | Liquid | Sigma-Aldrich |

Hazard Identification and Safety

This compound is classified as hazardous. The primary dangers are its corrosive nature and its properties as a lachrymator (a substance that causes tearing).

GHS Hazard Classification:

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Source: Sigma-Aldrich)

Toxicological Data: Specific quantitative toxicity data (e.g., LD50/LC50) for this compound is not readily available in public databases. However, based on its classification, it should be treated as a substance with high acute toxicity upon contact. Benzyl bromides as a class are known to be intensely irritating to the skin, eyes, and mucous membranes.

Safe Handling Protocols

Adherence to a strict handling protocol is mandatory to prevent exposure. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.

Detailed Handling Procedure

This protocol should be incorporated into all laboratory-specific Standard Operating Procedures (SOPs) involving this chemical.

-

Pre-Experiment Review:

-

Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and the laboratory's specific SOP.

-

Identify the location and confirm the operational status of all relevant safety equipment, including the chemical fume hood, safety shower, and eyewash station.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory. Standard safety glasses are insufficient.

-

Skin Protection: Wear a chemically resistant lab coat. Ensure gloves are rated for protection against corrosive organic halides. Nitrile gloves may provide splash protection but should be changed immediately upon contact.

-

Respiratory Protection: All handling of the liquid must occur within a certified chemical fume hood to prevent inhalation of vapors.

-

-

Chemical Handling:

-

Conduct all transfers and manipulations of the chemical within a properly functioning chemical fume hood with the sash at the lowest practical height.

-

Use secondary containment (e.g., a plastic or glass tray) to contain any potential spills.

-

When not in use, ensure the primary container is tightly sealed to prevent the escape of vapors. The compound is moisture-sensitive; store under an inert atmosphere if necessary.

-

Use tools such as pipettes or transfer devices to minimize direct contact.

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

-

Collect all waste, including contaminated gloves and wipes, in a designated, clearly labeled, and sealed hazardous waste container.

-

Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.

-

Storage Requirements

Proper storage is critical to prevent degradation and accidental release.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Containment: Keep the container tightly closed. Secondary containment is highly recommended.

-

Incompatibilities: Segregate from incompatible materials such as strong bases, strong oxidizing agents, alcohols, and amines.

-

Conditions: The material should be stored away from heat, sparks, and open flames.

Emergency Procedures

Rapid and correct response to an emergency is crucial. The following decision tree outlines the immediate actions required for various incidents.

Detailed Emergency Protocols

-

Skin Contact:

-

Immediately proceed to the nearest safety shower.

-

Flush the affected area with copious amounts of water for at least 15-20 minutes.

-

While flushing, remove all contaminated clothing and shoes.

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately proceed to the nearest eyewash station.

-

Flush the eyes with water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.

-

Do not attempt to neutralize the chemical in the eye.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Immediately move the affected person to fresh air.

-

If breathing is difficult or has stopped, provide artificial respiration if trained to do so.

-

Seek immediate medical attention.

-

-

Spill Cleanup:

-

Minor Spill (inside a fume hood): If trained and equipped with the correct PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a designated, sealed waste container. Decontaminate the area.

-

Major Spill (outside a fume hood or large volume): Evacuate the immediate area and alert all nearby personnel. Close the laboratory doors to confine vapors. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill yourself.

-

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Collect waste in a designated, chemically compatible, and properly labeled container.

-

The container must be kept sealed when not in use.

-

Dispose of the waste through your institution's official hazardous waste management program. Do not pour down the drain.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Fluoro-2-methylbenzyl Bromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzyl bromide and its derivatives are versatile reagents in medicinal chemistry, primarily utilized as alkylating agents to introduce the 4-fluoro-2-methylbenzyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. This document provides detailed protocols for the synthesis of a key intermediate, 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one, and its subsequent use in the alkylation of piperazine derivatives to generate precursors for potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application: Synthesis of PARP Inhibitor Precursors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The synthesis of potent PARP inhibitors, such as Olaparib, often involves the incorporation of a substituted benzyl group that correctly positions the molecule within the enzyme's active site. The use of 4-fluoro-2-methylbenzyl derivatives allows for the exploration of structure-activity relationships and the optimization of inhibitor potency.

A critical step in the synthesis of certain PARP inhibitors involves the alkylation of a piperazine-containing side chain with a functionalized benzyl bromide. The protocol below outlines the preparation of a key phthalazinone-containing benzyl bromide intermediate and its subsequent reaction with a piperazine derivative.

Data Presentation

Table 1: Synthesis of 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one (Intermediate 2c)

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | 4-(4-Fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one | PBr₃ | DMF | 0 | 30 min | Not specified | [3] |

Table 2: Alkylation of Piperazine Derivative with Intermediate 2c

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Product | Reference |

| 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one (2c) | 1-(4-Fluorobenzoyl)piperazine | K₂CO₃ | DCM | Not specified | Not specified | 4-(4-Fluoro-3-((4-(4-fluorobenzoyl)piperazin-1-yl)methyl)benzyl)phthalazin-1(2H)-one | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one (Intermediate 2c)

This protocol describes the conversion of a benzyl alcohol to a benzyl bromide, a key reactive intermediate for subsequent alkylation reactions.[3]

Materials:

-

4-(4-Fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one (starting material)

-

Phosphorus tribromide (PBr₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the starting material, 4-(4-fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one, in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), proceed with the appropriate work-up procedure to isolate the product, 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one.

Protocol 2: Alkylation of 1-(4-Fluorobenzoyl)piperazine with Intermediate 2c

This protocol details the N-alkylation of a piperazine derivative with the synthesized benzyl bromide intermediate to form a precursor to a potent PARP inhibitor.[3]

Materials:

-

4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one (Intermediate 2c)

-

1-(4-Fluorobenzoyl)piperazine

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-